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Compound of Interest

Compound Name: 4-(2-Fluorophenoxy)piperidine

Cat. No.: B1317486 Get Quote

In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and highly

privileged scaffold, integral to a multitude of approved pharmaceuticals.[1][2] Its conformational

flexibility and capacity for substitution allow it to effectively interact with diverse biological

targets.[1][2] 4-(2-Fluorophenoxy)piperidine emerges as a particularly valuable building block

within this class. It serves as a key intermediate and structural motif in the synthesis of novel

therapeutic agents, especially those targeting the central nervous system (CNS).[3][4]

The strategic incorporation of a 2-fluorophenoxy moiety is not incidental. The fluorine atom,

through its potent inductive effect, serves as a critical modulator of the piperidine nitrogen's

basicity (pKa).[5] This fine-tuning of pKa is a cornerstone of drug design, profoundly influencing

a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption,

distribution, metabolism, excretion (ADME), and target-binding affinity.[2][5] Understanding the

fundamental basicity and physicochemical properties of this compound is therefore paramount

for its effective application in drug discovery pipelines.

This guide provides a comprehensive technical overview of 4-(2-Fluorophenoxy)piperidine,

focusing on the causality behind its properties and the experimental methodologies used for

their validation.

Physicochemical and Structural Properties
The foundational properties of a molecule dictate its behavior in both chemical and biological

systems. 4-(2-Fluorophenoxy)piperidine is a white solid organic compound with the chemical
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formula C11H14FNO.[4][6][7] Its structure features a central piperidine ring linked via an ether

bond at the 4-position to a 2-fluorophenyl group.

Property Value / Description Source

IUPAC Name 4-(2-fluorophenoxy)piperidine PubChem[6]

CAS Number 3623-02-7 PubChem[6]

Molecular Formula C11H14FNO PubChem[6]

Molecular Weight 195.23 g/mol CP Lab Safety[7]

XLogP3-AA (Predicted) 2.1 PubChem[6]

Hydrogen Bond Donor Count 1 (from the piperidine N-H) PubChem[6]

Hydrogen Bond Acceptor

Count

2 (from the ether oxygen and

fluorine)
PubChem[6]

Topological Polar Surface Area 21.3 Å² PubChem[8]

The presence of the fluorine atom and the ether linkage introduces polarity, while the phenyl

and piperidine rings contribute to its lipophilicity, resulting in a balanced profile suitable for CNS

drug candidates.[3]

Basicity Analysis: The Influence of the 2-
Fluorophenoxy Moiety
The core of 4-(2-Fluorophenoxy)piperidine's utility lies in its modulated basicity. The nitrogen

atom in the piperidine ring possesses a lone pair of electrons, making it a Brønsted-Lowry

base.

Theoretical Framework
The basicity of an amine is quantified by its pKa value, which is the pH at which the amine is

50% protonated. Unsubstituted piperidine is a relatively strong base, with a pKa of

approximately 11.1.[9][10] The introduction of substituents can significantly alter this value.

Electron-withdrawing groups (EWGs) decrease basicity by pulling electron density away from
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the nitrogen, making its lone pair less available for protonation. Conversely, electron-donating

groups (EDGs) increase basicity.

In 4-(2-Fluorophenoxy)piperidine, the 2-fluorophenoxy group acts as an EWG. This effect is

primarily transmitted through the ether linkage via an inductive effect (-I effect). The highly

electronegative fluorine atom withdraws electron density from the phenyl ring, which in turn

pulls density from the ether oxygen and, subsequently, through the sigma bonds of the

piperidine ring, from the nitrogen atom. This inductive field effect reduces the electron density

on the nitrogen, lowers its ability to accept a proton, and thus results in a lower pKa compared

to unsubstituted piperidine.[11][12]

N

pKa

Leads to
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Expected pKa Range
While an exact experimental value for 4-(2-Fluorophenoxy)piperidine is not readily available

in the provided literature, the pKa of related fluorinated piperidines can provide a strong

estimate. For instance, introducing fluorine atoms onto the piperidine ring itself can modulate

the pKa to be within the 6.5-8.0 range, which is often desirable for drug candidates to balance

potency, selectivity, and cell permeability.[5] Given the distance and intervening ether linkage,

the pKa of 4-(2-Fluorophenoxy)piperidine is expected to be significantly lower than 11.1 but

likely higher than piperidines with fluorine directly on the ring, placing it in a pharmacologically

relevant range.

Synthesis and Characterization
A common synthetic route involves the reaction of 2-fluorophenol with a protected 4-

hydroxypiperidine, followed by deprotection. A variation of the Mitsunobu reaction or a
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Williamson ether synthesis are viable approaches.

General Synthetic Pathway
Protection: The nitrogen of 4-hydroxypiperidine is protected, typically with a Boc (tert-

butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent it from interfering in the

subsequent reaction.

Etherification: The protected 4-hydroxypiperidine is reacted with 2-fluorophenol. Under

Mitsunobu conditions, this involves triphenylphosphine (PPh3) and diethyl azodicarboxylate

(DEAD) or a similar azodicarboxylate. This step forms the crucial C-O ether bond.

Deprotection: The protecting group is removed from the piperidine nitrogen. For a Boc group,

this is typically achieved with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid

(HCl) in an appropriate solvent.

Spectroscopic Validation
¹H NMR (Proton Nuclear Magnetic Resonance): The resulting spectrum should show

characteristic signals for the aromatic protons on the fluorophenyl ring, the piperidine ring

protons, and the N-H proton. The chemical shifts and coupling patterns would confirm the

connectivity.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will display distinct signals for each

unique carbon atom, including those of the piperidine ring and the fluorophenyl group. The

carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry would show a

prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the

molecular weight of the compound (196.11 g/mol ).[13]

Experimental Protocol: pKa Determination by
Potentiometric Titration
To empirically validate the basicity of 4-(2-Fluorophenoxy)piperidine, potentiometric titration

is a precise and reliable method.[14][15] This protocol is a self-validating system as the
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resulting titration curve provides a clear inflection point corresponding to the neutralization of

the basic species.

Objective
To determine the acid dissociation constant (pKa) of the conjugate acid of 4-(2-
Fluorophenoxy)piperidine in an aqueous medium.

Materials and Equipment
4-(2-Fluorophenoxy)piperidine (or its hydrochloride salt)

Standardized 0.1 M Hydrochloric Acid (HCl) solution

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

Deionized water

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.0, 7.0,

10.0)

Magnetic stirrer and stir bar

50 mL beaker or titration vessel

25 mL burette

Step-by-Step Methodology
Sample Preparation: Accurately weigh a precise amount of 4-(2-Fluorophenoxy)piperidine
hydrochloride (e.g., ~0.1 mmol) and dissolve it in a known volume of deionized water (e.g.,

20 mL) in the titration vessel. If using the free base, dissolve it in a slight excess of

standardized 0.1 M HCl to ensure full protonation.

System Setup: Place the titration vessel on the magnetic stirrer, add a stir bar, and immerse

the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode

tip is submerged but does not interfere with the stir bar.

Initial Reading: Begin stirring gently and record the initial pH of the solution.
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Titration: Begin adding the standardized 0.1 M NaOH solution from the burette in small,

precise increments (e.g., 0.1 or 0.2 mL).

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record

both the volume of NaOH added and the corresponding pH value. Continue this process well

past the expected equivalence point, until the pH reaches a stable plateau in the basic

region (e.g., pH 11-12).

Data Analysis:

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to

generate a titration curve.

Identify the equivalence point (Veq), which is the point of maximum slope on the curve (the

inflection point). This can be determined visually or by calculating the first derivative of the

curve (ΔpH/ΔV).

The half-equivalence point occurs at exactly half the volume of the equivalence point

(Veq/2).

According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of

the solution is equal to the pKa of the analyte.[15] Locate the pH value on your curve that

corresponds to the volume Veq/2. This pH value is the experimental pKa.
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Applications in Drug Discovery and Medicinal
Chemistry
4-(2-Fluorophenoxy)piperidine is not merely a chemical curiosity; it is a validated tool in

pharmaceutical research.[3] Its structure serves as a valuable scaffold for molecular expansion

and modification in the design of novel drug candidates.[16]

CNS Agents: The balanced lipophilicity and modulated basicity make this scaffold ideal for

targeting the central nervous system. It is used as a key intermediate in the synthesis of

neuropharmacological agents, including potential treatments for neurological and mental

health disorders.[3]

Receptor Modulators: The fluorophenoxy piperidine moiety has been incorporated into

molecules designed as antagonists for specific receptors, such as the Dopamine 4 receptor

(D4R), which is a target for antipsychotic drugs.[17]

Fragment-Based Drug Design (FBDD): As a fragment molecule, it provides a well-

characterized starting point for building more complex and potent drug candidates.[16] Its

known properties allow researchers to predictably design larger molecules with desired

ADME characteristics.

Safety and Handling
As with any laboratory chemical, 4-(2-Fluorophenoxy)piperidine should be handled with

appropriate care.

Storage: Store in a dry, dark, and cool place, away from heat and sources of ignition.[4]

Personal Protective Equipment (PPE): Use protective gloves, safety goggles, and a lab coat

to avoid contact with skin and eyes.[4]

Handling: Operations should be conducted in a well-ventilated area or a chemical fume hood

to avoid inhalation of any dust or vapors.[4]

Disposal: Dispose of the compound and any contaminated materials in accordance with

local, state, and federal regulations.
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Conclusion
4-(2-Fluorophenoxy)piperidine represents a sophisticated chemical tool whose value is

rooted in its fundamental basic properties. The strategic placement of the 2-fluoro substituent

provides a reliable method for modulating the pKa of the piperidine nitrogen into a

pharmacologically favorable range. This guide has detailed the theoretical underpinnings of its

basicity, outlined its synthesis and characterization, and provided a robust, self-validating

protocol for its empirical measurement. For researchers in drug development, a thorough

understanding of these core properties is the first step toward leveraging this versatile scaffold

to its full potential in the creation of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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